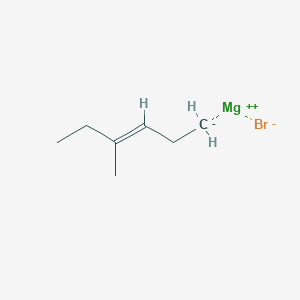

trans-4-Methylhex-3-enylmagnesium bromide

Description

Contextualization of Organometallic Reagents in Modern Organic Synthesis

Organometallic reagents are compounds that contain at least one carbon-metal bond. This bond is typically polarized towards the carbon atom, rendering it nucleophilic. This "umpolung" or reversal of polarity of the carbon atom is a cornerstone of their utility, allowing for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of organic molecules. These reagents have become indispensable tools in various chemical industries, including pharmaceuticals, agrochemicals, and materials science, for the efficient assembly of intricate molecular frameworks.

Significance of Grignard Reagents as Nucleophilic Carbon Sources in Advanced Synthesis

Among the vast array of organometallic reagents, Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), hold a place of historical and practical prominence. Discovered by Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912, these organomagnesium compounds are celebrated for their ease of preparation and broad spectrum of reactivity. acs.org They serve as powerful nucleophilic carbon sources, readily reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and epoxides to form new carbon-carbon bonds. masterorganicchemistry.com Their versatility has made them a staple in both academic research laboratories and industrial-scale chemical production for over a century. acs.org

Structural and Mechanistic Overview of Alkyl and Alkenyl Grignard Reagents

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X representation suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the dimeric species and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) compounds. The exact position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group (R), and the halogen (X).

Alkyl Grignard reagents, where the magnesium is bonded to a saturated carbon atom, are perhaps the most common. Their reactivity is characterized by their strong nucleophilicity and basicity. Alkenyl Grignard reagents, on the other hand, feature a magnesium-carbon bond to an sp²-hybridized carbon of an alkene. These reagents are also potent nucleophiles and offer the advantage of introducing unsaturation into the target molecule, providing a handle for further functionalization. The stereochemistry of the double bond in alkenyl Grignard reagents is generally retained throughout their reactions, making them valuable for stereoselective synthesis.

Rationale for Dedicated Research on trans-4-Methylhex-3-enylmagnesium bromide

The focused investigation of specific Grignard reagents, such as trans-4-Methylhex-3-enylmagnesium bromide, is driven by the need to develop highly selective and efficient synthetic methodologies. The unique structural features of this particular reagent—a trans-configured double bond and a methyl substituent at the allylic position—offer the potential for nuanced reactivity and stereochemical control in organic synthesis.

Research into such tailored Grignard reagents aims to explore how subtle changes in the structure of the nucleophile can influence the outcome of chemical reactions. For instance, the steric hindrance and electronic effects imparted by the methyl group and the stereochemistry of the double bond in trans-4-Methylhex-3-enylmagnesium bromide could lead to unique diastereoselectivities in its additions to chiral carbonyl compounds. Furthermore, the resulting allylic alcohol products could serve as versatile intermediates in the synthesis of natural products and other complex organic molecules. The study of such specific reagents contributes to a deeper understanding of structure-reactivity relationships and expands the toolkit available to synthetic chemists for the precise construction of molecular targets.

Physicochemical Properties of trans-4-Methylhex-3-enylmagnesium bromide

Due to the reactive nature of Grignard reagents, their isolation as pure substances is uncommon. They are typically prepared and used as solutions in ethereal solvents. The following table outlines the expected physicochemical properties of trans-4-Methylhex-3-enylmagnesium bromide based on general knowledge of Grignard reagents.

| Property | Value |

| Chemical Formula | C₇H₁₃BrMg |

| Molecular Weight | 201.38 g/mol |

| Appearance | Typically a grey to brownish solution in an ethereal solvent (e.g., THF, diethyl ether) |

| Solubility | Soluble in ethereal solvents |

| Stability | Highly reactive; sensitive to moisture and air. Must be handled under an inert atmosphere. |

Synthesis and Spectroscopic Characterization

The synthesis of trans-4-Methylhex-3-enylmagnesium bromide would follow the general procedure for the preparation of Grignard reagents.

Synthesis

The reagent is prepared by the reaction of trans-1-bromo-4-methylhex-3-ene with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface.

trans-CH₃CH₂C(CH₃)=CHCH₂Br + Mg → trans-CH₃CH₂C(CH₃)=CHCH₂MgBr

Spectroscopic Data

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons would be expected, with a large coupling constant characteristic of a trans double bond. Resonances for the methyl and ethyl groups, as well as the methylene (B1212753) group adjacent to the magnesium, would also be present. The chemical shifts would be influenced by the diamagnetic anisotropy of the double bond and the electropositive nature of the magnesium atom. |

| ¹³C NMR | Signals for the sp² hybridized carbons of the double bond would be prominent. The carbon atom bonded to magnesium would likely show a broad signal at a relatively upfield chemical shift due to the influence of the metal. |

| IR Spectroscopy | A characteristic C=C stretching vibration for the trans double bond would be expected around 1670-1640 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl and alkenyl groups. |

Reactivity and Applications in Organic Synthesis

trans-4-Methylhex-3-enylmagnesium bromide is expected to exhibit the characteristic reactivity of a Grignard reagent, serving as a potent nucleophile and a strong base.

Nucleophilic Addition to Carbonyl Compounds

A primary application of this reagent would be its reaction with aldehydes and ketones to form secondary and tertiary allylic alcohols, respectively. The trans stereochemistry of the double bond is expected to be retained in the product.

trans-CH₃CH₂C(CH₃)=CHCH₂MgBr + R₂C=O → trans-CH₃CH₂C(CH₃)=CHCH₂C(R₂)OMgBr trans-CH₃CH₂C(CH₃)=CHCH₂C(R₂)OMgBr + H₃O⁺ → trans-CH₃CH₂C(CH₃)=CHCH₂C(R₂)OH

Ring-Opening of Epoxides

The reagent can also be employed in the ring-opening of epoxides. The reaction would proceed via an Sₙ2 mechanism, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide ring.

trans-CH₃CH₂C(CH₃)=CHCH₂MgBr + (CH₂)₂O → trans-CH₃CH₂C(CH₃)=CHCH₂CH₂CH₂OMgBr trans-CH₃CH₂C(CH₃)=CHCH₂CH₂CH₂OMgBr + H₃O⁺ → trans-CH₃CH₂C(CH₃)=CHCH₂CH₂CH₂OH

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(E)-3-methylhex-3-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Mg/c1-4-6-7(3)5-2;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1/b7-6+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJRKCMSKNXYDP-KMXZHCNGSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC[CH2-])C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C[CH2-])/C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Research Scale Preparation of Trans 4 Methylhex 3 Enylmagnesium Bromide

Optimized Grignard Formation Protocols for trans-4-Methylhex-3-enylmagnesium bromide

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. wikipedia.org The reaction is heterogeneous and can be sensitive to a variety of factors.

The preparation of trans-4-Methylhex-3-enylmagnesium bromide is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which would otherwise quench the Grignard reagent. libretexts.org

Solvents: The choice of solvent is critical for stabilizing the Grignard reagent. Ethereal solvents are universally used for this purpose. quora.com

Diethyl ether (Et₂O): A common solvent for Grignard reactions, it has a low boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle warming.

Tetrahydrofuran (B95107) (THF): THF is a more polar ether and has a higher boiling point (66 °C). stackexchange.com It is often a better solvent for less reactive halides, such as alkenyl halides, as it can better solvate and stabilize the Grignard reagent. adichemistry.comchegg.com For alkenyl bromides, THF is generally the preferred solvent. adichemistry.com

Magnesium turnings are typically coated with a passivating layer of magnesium oxide, which can inhibit the initiation of the Grignard reaction. stackexchange.comacs.org Several activation methods can be employed to overcome this.

Mechanical Activation: Stirring the magnesium turnings vigorously can help to break up the oxide layer and expose fresh metal surfaces. researchgate.net

Chemical Activation: The addition of a small amount of an activating agent is a common practice.

Iodine (I₂): A crystal of iodine is often added to the magnesium. The iodine is thought to react with the magnesium surface, cleaning it and providing a more reactive surface for the organohalide. acs.orgresearchgate.net

1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to initiate the reaction. It reacts readily with magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to expose a fresh magnesium surface. chemeurope.comwvu.eduwikipedia.orgchemicalbook.com

The efficiency and purity of the Grignard reagent formation can be influenced by the use of initiators and additives.

Initiators: In addition to the activators mentioned above, a small amount of the pre-formed Grignard reagent from a previous batch can be used to initiate the reaction. For the synthesis of trans-4-Methylhex-3-enylmagnesium bromide, a small portion of the (E)-1-bromo-4-methylhex-3-ene can be added to the activated magnesium, and the initiation of the reaction is often indicated by a gentle reflux of the solvent or a noticeable exotherm.

Additives: While not always necessary for the formation of alkenyl Grignard reagents, certain additives can sometimes improve the yield and reactivity in subsequent reactions. For instance, the addition of lithium chloride (LiCl) can sometimes lead to more reactive organometallic species. numberanalytics.com However, for the straightforward preparation of trans-4-Methylhex-3-enylmagnesium bromide, a well-activated magnesium and pure precursor halide in dry THF are typically sufficient. The purity of the magnesium itself can also play a role, with higher purity magnesium sometimes leading to better yields and fewer byproducts. scispace.com

Interactive Table: Optimized Conditions for Alkenyl Grignard Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Magnesium | Turnings, activated | High surface area and removal of oxide layer. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good stabilization of the alkenyl Grignard reagent. adichemistry.comchegg.com |

| Initiator | Iodine crystal or a few drops of 1,2-dibromoethane | To activate the magnesium surface. researchgate.netchemeurope.comwvu.edu |

| Temperature | Gentle reflux (initiated by warming if necessary) | To maintain a steady reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching by moisture or oxygen. libretexts.org |

Purification and Handling Techniques for Air-Sensitive Organometallic Reagents in Research Settings

The successful use of air-sensitive organometallic reagents like Grignard reagents hinges on the mastery of specific handling and purification techniques designed to exclude atmospheric oxygen and moisture. These methods are crucial as exposure to air can lead to oxidation and protonolysis, rapidly degrading the reagent. byjus.com

Inert Atmosphere Techniques: The primary tools for handling air-sensitive compounds are the glovebox and the Schlenk line. A Schlenk line is a dual-manifold apparatus connected to a source of purified inert gas (argon or nitrogen) and a vacuum pump. mdpi.com This setup allows for the manipulation of reagents in glassware under a dynamic or static inert atmosphere. Standard operations include evacuating a flask to remove air and backfilling it with inert gas, a process typically repeated several times to ensure an inert environment. mdpi.com

Solvent Purification: Solvents used for these reactions must be rigorously dried and deoxygenated. Anhydrous solvents are often obtained from commercial sources in specially designed packaging or can be purified in the lab. A common method for solvent purification is distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers) or passing the solvent through columns of activated alumina (B75360) under an inert atmosphere.

Reagent Transfer: Transferring liquid reagents is accomplished using syringes or cannulas. A syringe must be purged with inert gas before use to remove any air. orgsyn.org For transferring larger volumes or solutions of air-sensitive reagents between flasks, a double-tipped needle known as a cannula is used. The transfer is driven by a positive pressure of inert gas in the source flask, pushing the liquid through the cannula into the receiving flask.

Purification of the Grignard Reagent: The prepared Grignard solution often contains unreacted magnesium and magnesium salts as a fine black or grey precipitate. For many synthetic applications, this crude solution can be used directly. If a purified solution is required, it can be allowed to settle, and the supernatant can be carefully cannulated away from the solids. Alternatively, the solution can be filtered under inert conditions using a Schlenk filter, which is a sintered glass funnel enclosed within a system of stopcocks that allows for filtration without exposure to the atmosphere.

The following table summarizes key techniques for handling air-sensitive reagents.

Interactive Data Table: Summary of Air-Sensitive Handling Techniques

| Technique | Description | Purpose | Common Equipment |

| Inert Atmosphere | Performing reactions and manipulations under a blanket of inert gas. | To exclude oxygen and moisture from the reaction. | Schlenk Line, Glovebox |

| Solvent Purification | Removal of water and dissolved oxygen from solvents. | To prevent decomposition of the air-sensitive reagent. | Solvent Purification System, Distillation Apparatus |

| Syringe/Cannula Transfer | Transfer of liquids between sealed vessels using needles. | To maintain an inert atmosphere during reagent addition. | Gas-tight syringes, Stainless steel cannulas |

| Schlenk Filtration | Filtration of a solution under an inert atmosphere. | To remove solid impurities (e.g., excess Mg) from the reagent solution. | Schlenk filter apparatus |

Advanced Spectroscopic and Structural Elucidation Studies in the Context of Reactivity Mechanisms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Solution-Phase Behavior

NMR spectroscopy is a powerful, non-destructive tool for investigating the constitution of allylic Grignard reagents in solution. acs.org It provides detailed information on the structure, dynamics, and equilibrium processes that govern their reactivity.

The study of trans-4-Methylhex-3-enylmagnesium bromide using a combination of ¹H, ¹³C, and ²⁵Mg NMR provides a comprehensive picture of its state in solution.

¹H and ¹³C NMR: The proton and carbon NMR spectra of allylic Grignard reagents are often characterized by broad signals at room temperature, indicative of dynamic exchange processes. libretexts.org For trans-4-Methylhex-3-enylmagnesium bromide, the chemical shifts of the protons and carbons near the magnesium-bearing carbon are significantly shifted upfield compared to the parent alkene, a consequence of the shielding effect of the electropositive magnesium atom. The vinylic proton (H-3) and the methylene (B1212753) protons adjacent to the magnesium (H-2) are particularly informative. Due to the trans configuration of the double bond, a characteristic large coupling constant would be expected between the vinylic protons in a static structure. However, rapid allylic rearrangement can lead to averaged signals and complex multiplets.

²⁵Mg NMR: This technique is highly sensitive to the coordination environment of the magnesium center. acs.org The chemical shift of ²⁵Mg can distinguish between the different species in the Schlenk equilibrium (RMgBr, R₂Mg, and MgBr₂), as each has a distinct electronic environment around the magnesium atom. acs.org The presence of multiple peaks or a broad, averaged signal in the ²⁵Mg spectrum can provide direct evidence for the existence and dynamics of the Schlenk equilibrium.

Table 1: Hypothetical ¹H and ¹³C NMR Data for trans-4-Methylhex-3-enylmagnesium bromide in THF

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 0.90 (t) | 13.8 |

| 2 | 2.05 (q) | 25.6 |

| 3 | 5.40 (dt) | 124.5 |

| 4 | - | 135.2 |

| 5 | 1.95 (d) | 20.1 |

| 6 | 1.65 (s) | 17.5 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar allylic Grignard reagents.

Variable Temperature (VT) NMR is a crucial technique for studying the dynamic nature of trans-4-Methylhex-3-enylmagnesium bromide. rsc.org By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate exchange processes, providing thermodynamic and kinetic information. acs.org

At low temperatures, the rate of allylic rearrangement and Schlenk equilibrium shifts can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the different isomers and aggregated species. acs.org Conversely, at higher temperatures, these processes are rapid, leading to sharpened, time-averaged signals. The temperature at which the distinct signals coalesce can be used to calculate the energy barrier for the exchange process. This is particularly useful for understanding the interconversion between the primary and secondary allylic Grignard isomers.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of the carbon skeleton and assigning the proton and carbon signals, especially in the reaction products of trans-4-Methylhex-3-enylmagnesium bromide. chemicalbook.com

For instance, after reaction with an electrophile like an aldehyde, 2D NMR can be used to unequivocally determine the structure of the resulting alcohol. COSY spectra would show correlations between adjacent protons, confirming the bond connectivity, while HSQC would link each proton to its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry of the newly formed chiral center by observing through-space interactions between protons. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interactions and Complex Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the bonding within the Grignard reagent complex. researchgate.netrsc.org

C-Mg Stretching: The most direct probe of the organometallic bond is the C-Mg stretching vibration. This is typically a weak band in the FT-IR spectrum but can sometimes be observed in the Raman spectrum in the low-frequency region (typically 300-600 cm⁻¹). The position of this band is sensitive to the nature of the organic group and the solvent coordinated to the magnesium.

C=C Stretching: The C=C stretching frequency of the hexenyl chain (around 1670 cm⁻¹) in the FT-IR and Raman spectra can also be informative. Changes in the position and intensity of this band compared to the parent alkene can indicate the extent of electronic perturbation of the double bond upon formation of the Grignard reagent.

Solvent Bands: The vibrational modes of the solvent molecules (e.g., THF) coordinated to the magnesium center are also altered. Shifts in the C-O-C stretching frequencies of THF, for example, provide evidence of coordination to the Lewis acidic magnesium center. rsc.org

Table 2: Expected Vibrational Frequencies for trans-4-Methylhex-3-enylmagnesium bromide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C=C Stretch | 1660-1680 | FT-IR, Raman |

| C-H Stretch (vinylic) | 3010-3040 | FT-IR, Raman |

| C-H Stretch (aliphatic) | 2850-2960 | FT-IR, Raman |

| C-Mg Stretch | 300-600 | Raman |

Note: This data is illustrative and based on general frequency ranges for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Complex Reaction Product Analysis and Stoichiometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination and elemental composition analysis of the products formed from reactions involving trans-4-Methylhex-3-enylmagnesium bromide. google.comnih.gov While direct analysis of the Grignard reagent itself is challenging due to its reactivity, HRMS is essential for characterizing its reaction products with electrophiles.

For example, after quenching the Grignard reagent with an electrophile such as benzaldehyde, HRMS can be used to confirm the elemental composition of the resulting alcohol product, C₁₃H₁₈O, with high accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of the product's molecular formula. quora.com Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode can further help to elucidate the structure of the product.

X-ray Crystallography of Relevant Coordination Complexes or Adducts for Solid-State Structural Elucidation

While obtaining a crystal structure of a simple Grignard reagent like trans-4-Methylhex-3-enylmagnesium bromide is often difficult due to their tendency to form complex mixtures and their high reactivity, X-ray crystallography of its coordination complexes or adducts can provide definitive solid-state structural information. libretexts.org

Reactivity Profiles and Mechanistic Investigations of Trans 4 Methylhex 3 Enylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Compounds

The addition of trans-4-methylhex-3-enylmagnesium bromide to carbonyl compounds is a fundamental method for forming new carbon-carbon bonds and constructing more complex molecular architectures. The outcome of these reactions is highly dependent on the nature of the carbonyl substrate.

Stereochemical Outcomes and Diastereoselectivity in Additions to Aldehydes and Ketones

The reaction of trans-4-methylhex-3-enylmagnesium bromide with aldehydes and prochiral ketones results in the formation of new stereocenters. The diastereoselectivity of these additions is a critical consideration and is influenced by several factors, including steric hindrance and the potential for chelation control.

In the absence of a chelating agent, the addition to a chiral aldehyde or ketone is generally predicted by the Felkin-Anh model. This model posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory, anti-periplanar to the largest substituent on the adjacent chiral center. For trans-4-methylhex-3-enylmagnesium bromide, the steric bulk of the alkenyl group itself will also influence the approach to the carbonyl.

Consider the addition to 2-phenylpropanal. The Felkin-Anh model would predict the formation of two diastereomeric alcohols. The predominant diastereomer would result from the nucleophilic attack of the Grignard reagent from the face opposite the phenyl group, which is sterically more demanding than the methyl group.

Table 1: Theoretical Diastereoselectivity in the Addition of trans-4-Methylhex-3-enylmagnesium bromide to 2-Phenylpropanal

| Entry | Substrate | Product Diastereomeric Ratio (syn:anti) | Predicted Major Diastereomer |

| 1 | 2-Phenylpropanal | 75:25 | (SR,RS)-product |

Note: The data in this table is illustrative and based on established principles of diastereoselective additions.

The trans geometry of the double bond in the Grignard reagent is expected to be retained throughout the reaction, leading to the formation of products with a trans-alkenyl moiety.

Sequential Additions and Over-Addition Control in Reactions with Esters and Amides

The reaction of Grignard reagents with esters typically leads to the formation of tertiary alcohols through a double addition process. chemistrysteps.commasterorganicchemistry.com The initial nucleophilic acyl substitution produces a ketone intermediate, which is generally more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a tertiary alcohol after acidic workup.

Controlling this over-addition to isolate the ketone is a significant challenge. Standard protocols using one equivalent of the Grignard reagent often result in a mixture of the starting ester, the desired ketone, and the tertiary alcohol. chemistrysteps.com

A successful strategy to prevent over-addition involves the use of Weinreb amides (N-methoxy-N-methylamides). The addition of a Grignard reagent to a Weinreb amide forms a stable tetrahedral intermediate that is chelated by the magnesium ion. youtube.com This intermediate does not collapse to a ketone until acidic workup, at which point all the Grignard reagent has been consumed, thus preventing the second addition.

Table 2: Comparison of Reactivity with an Ester versus a Weinreb Amide

| Entry | Substrate | Grignard Equivalents | Major Product |

| 1 | Methyl benzoate | 2.2 | 1,1-bis(trans-4-methylhex-3-enyl)-1-phenylmethanol |

| 2 | N-methoxy-N-methylbenzamide | 1.1 | (trans)-4-methyl-1-phenylhex-3-en-1-one |

Note: The data in this table is illustrative and based on the known reactivity of Grignard reagents with esters and Weinreb amides.

Conjugate (1,4-) Addition Reactions with α,β-Unsaturated Systems

trans-4-Methylhex-3-enylmagnesium bromide can undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds, such as enones. acs.org This reaction, often facilitated by the addition of copper(I) salts, results in the formation of a β-substituted ketone. The use of chiral ligands in conjunction with copper catalysts can lead to highly enantioselective conjugate additions. acs.orgacs.org

The mechanism involves the formation of a Gilman-type cuprate (B13416276) in situ, which then adds to the β-carbon of the enone. The resulting enolate is subsequently protonated during workup to give the final product. The choice of solvent and temperature can significantly influence the ratio of 1,4- to 1,2-addition products.

Substitution Reactions Involving the trans-4-Methylhex-3-enyl Moiety

Beyond additions to carbonyls, trans-4-methylhex-3-enylmagnesium bromide is a versatile nucleophile in various substitution reactions, enabling the formation of new carbon-carbon bonds with a range of electrophiles.

Cross-Coupling Reactions with Organic Halides (e.g., Negishi, Kumada, Fe-catalyzed protocols)

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. trans-4-Methylhex-3-enylmagnesium bromide can participate in several such transformations.

Kumada Coupling: This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide. wikipedia.org The reaction generally proceeds with retention of the stereochemistry of the alkenyl Grignard reagent. nih.govnrochemistry.com Palladium catalysts are often preferred due to their higher functional group tolerance. wikipedia.org

Negishi Coupling: In a Negishi coupling, the Grignard reagent is first transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc species. This organozinc reagent is then coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This protocol can offer advantages in terms of functional group compatibility and reactivity.

Iron-Catalyzed Cross-Coupling: Iron catalysts, such as iron(III) acetylacetonate, have emerged as a more economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. capes.gov.brorganic-chemistry.org These reactions have been shown to be effective for coupling Grignard reagents with alkyl and aryl halides. organic-chemistry.orgorganic-chemistry.org

Table 3: Illustrative Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Product |

| 1 | Iodobenzene | Pd(PPh₃)₄ | (trans)-4-Methyl-1-phenylhex-3-ene |

| 2 | Vinyl bromide | NiCl₂(dppp) | (trans,E)-6-Methyl-3,5-octadiene |

| 3 | 1-Bromobutane | Fe(acac)₃ | (trans)-5-Methyldec-4-ene |

Note: The data in this table is illustrative of typical cross-coupling reactions involving alkenyl Grignard reagents.

Ring-Opening Reactions of Epoxides and Cyclic Ethers

trans-4-Methylhex-3-enylmagnesium bromide can act as a nucleophile to open strained cyclic ethers, most notably epoxides. libretexts.orgvedantu.com The reaction proceeds via an Sₙ2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. vedantu.comlibretexts.org

In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.comopenstax.org This regioselectivity provides a reliable method for the synthesis of substituted alcohols. The reaction results in an inversion of stereochemistry at the site of attack.

Reactions with Electrophilic Nitrogen, Oxygen, and Sulfur Sources

In the absence of specific data for trans-4-Methylhex-3-enylmagnesium bromide, we can infer its likely reactivity based on the known behavior of other Grignard reagents.

Oxygen Electrophiles: Grignard reagents readily react with a variety of oxygen-containing electrophiles. For instance, they add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. nih.gov The reaction with esters is also well-documented, typically involving a double addition to yield tertiary alcohols. researchgate.net Epoxides undergo ring-opening upon reaction with Grignard reagents, with the attack generally occurring at the less sterically hindered carbon. researchgate.net

Nitrogen Electrophiles: Reactions with nitrogen electrophiles are also known. For example, Grignard reagents can react with nitriles to produce ketones after hydrolysis of the intermediate imine. nih.gov

Sulfur Electrophiles: While less common, reactions with sulfur electrophiles such as sulfur dioxide can lead to the formation of sulfinic acids after workup.

A summary of expected, though unconfirmed, reactions is presented below.

| Electrophile Type | Example Electrophile | Expected Product after Workup |

| Oxygen | Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketone (e.g., Acetone) | Tertiary Alcohol | |

| Ester (e.g., Ethyl acetate) | Tertiary Alcohol (double addition) | |

| Nitrogen | Nitrile (e.g., Acetonitrile) | Ketone |

| Sulfur | Sulfur Dioxide | Sulfinic Acid |

Mechanistic Pathways of Grignard Additions and Substitutions

The mechanism of Grignard reactions is complex and can proceed through different pathways depending on the reactants and conditions. taylorandfrancis.com

Two primary mechanisms are often considered for Grignard reactions: a polar (or concerted) nucleophilic addition and a single-electron transfer (SET) radical pathway. taylorandfrancis.comucl.ac.uk

Polar/Concerted Pathway: This mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic center of the substrate, often proceeding through a cyclic transition state. For reactions with carbonyl compounds, this is a widely accepted pathway.

Radical Pathway (SET): An alternative mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, forming a radical intermediate. nih.gov This pathway is more likely with sterically hindered ketones or substrates with low reduction potentials, such as aromatic ketones. taylorandfrancis.com The formation of radical coupling byproducts can be evidence for an SET mechanism.

Recent computational studies suggest that the preferred pathway is highly dependent on the nature of the electrophilic substrate. taylorandfrancis.com

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric, dimeric, and larger oligomeric structures. The general representation is:

2 RMgX ⇌ MgX₂ + MgR₂

The specific species present in solution can influence the reactivity of the Grignard reagent. These different aggregation states can exhibit varying degrees of nucleophilicity and basicity.

The solvent plays a crucial role in Grignard reactions. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium center, stabilizing the Grignard reagent. This coordination is essential for the formation and reactivity of the reagent. The choice of solvent can impact the position of the Schlenk equilibrium and the rate and selectivity of the reaction. For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been proposed as a greener alternative to traditional solvents, sometimes offering improved reaction profiles.

| Solvent | Key Properties |

| Diethyl Ether | Classic solvent, good for many reactions. |

| Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, can enhance solubility and reactivity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resource, can suppress side reactions like Wurtz coupling. |

Stereoselectivity and Asymmetric Induction in Reactions Involving the trans-4-Methylhex-3-enyl Stereocenter

The trans-4-Methylhex-3-enyl stereocenter in the named Grignard reagent introduces the potential for stereoselectivity in its reactions. However, without specific experimental data, any discussion of stereochemical outcomes remains purely speculative.

In general, the stereoselectivity of reactions involving chiral Grignard reagents can be influenced by the structure of the reagent, the substrate, and the reaction conditions. For additions to prochiral carbonyls, models like Cram's Rule and the Felkin-Anh model are often used to predict the stereochemical outcome. These models consider the steric and electronic interactions in the transition state to predict which diastereomer will be formed preferentially.

The allylic nature of trans-4-Methylhex-3-enylmagnesium bromide adds another layer of complexity, as allylic Grignard reagents can potentially react with or without allylic transposition. The regioselectivity and stereoselectivity of such reactions are known to be sensitive to the steric hindrance of the substrate.

Strategic Applications in Organic Synthesis As a Versatile Building Block

Synthesis of Natural Products Incorporating Branched Alkenyl Chains

The structural motif of a branched alkenyl chain is a recurring feature in a variety of natural products, including pheromones, terpenoids, and polyketides. Alkenyl Grignard reagents are instrumental in the synthesis of such compounds. The trans-4-methylhex-3-enyl unit could, in principle, be incorporated into a larger molecule through nucleophilic addition to an electrophilic carbon, such as an aldehyde, ketone, or ester. This would establish a key carbon-carbon bond and set the stereochemistry of the newly formed alcohol, which can be further elaborated to the final natural product. However, specific examples of the use of trans-4-Methylhex-3-enylmagnesium bromide in the total synthesis of a natural product are not prominently featured in published research.

Asymmetric Synthesis of Chiral Intermediates via Organomagnesium Alkylations

Construction of Complex Polyketide and Terpenoid Structures Utilizing Alkenyl Grignards

Polyketides and terpenoids represent two of the largest and most structurally diverse classes of natural products. Their biosynthesis often involves the iterative coupling of simple building blocks. In a laboratory setting, the synthesis of these complex molecules frequently relies on the convergent assembly of smaller, functionalized fragments. An alkenyl Grignard reagent like trans-4-Methylhex-3-enylmagnesium bromide could serve as a key nucleophilic component in the construction of these intricate carbon skeletons. For instance, it could be added to a polyketide- or terpenoid-derived aldehyde or ketone to append the characteristic branched alkenyl side chain. Despite the logical application, specific documented instances of its use in major polyketide or terpenoid syntheses are not found in the surveyed literature.

Utility in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Applications in Polymer Chemistry for Controlled Chain End Functionalization

Grignard reagents can act as initiators for the polymerization of certain monomers, such as methacrylates and styrenes. More commonly, they are used to functionalize the ends of polymer chains. In a living polymerization, the reactive chain end can be quenched with a Grignard reagent to introduce a specific end-group. This technique allows for the synthesis of well-defined polymers with tailored properties. The trans-4-methylhex-3-enyl group, with its terminal double bond, could be introduced at a polymer chain end, providing a site for further post-polymerization modification, such as cross-linking or grafting. While this is a plausible application based on established principles of polymer chemistry, specific studies detailing the use of trans-4-Methylhex-3-enylmagnesium bromide for this purpose have not been identified.

Data Tables

Due to the lack of specific research data for trans-4-Methylhex-3-enylmagnesium bromide in the requested applications, the generation of detailed, interactive data tables with research findings is not feasible. A general properties table is provided below.

| Property | Value |

| Compound Name | trans-4-Methylhex-3-enylmagnesium bromide |

| Molecular Formula | C7H13BrMg |

| CAS Number | 55314-56-2 |

| Class | Grignard Reagent |

| Structure | A magnesium atom bonded to a bromine atom and a trans-4-methylhex-3-enyl group. |

Advanced Analytical Methodologies for Monitoring and Characterization of Grignard Reactions

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques provide real-time data on reaction progression without the need for sample extraction, which is particularly advantageous for air- and moisture-sensitive Grignard reagents. mt.comspectroscopyonline.com

ReactIR (In-situ FTIR Spectroscopy):

ReactIR, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the key components of a Grignard reaction as it happens. mt.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can track the concentration changes of reactants, intermediates, products, and byproducts in real-time. mt.commt.com This is particularly useful for:

Detecting Reaction Initiation: The initiation of a Grignard reaction can sometimes be delayed, leading to a dangerous accumulation of the organic halide. acs.org ReactIR can confirm initiation by showing a decrease in the organic halide's characteristic infrared absorption and a simultaneous increase in the peak corresponding to the Grignard reagent. mt.com

Monitoring Reaction Progress and Endpoint: Continuous monitoring of reactant consumption and product formation allows for precise determination of the reaction's endpoint, preventing unnecessary reaction time and the formation of impurities. mt.commt.com

Ensuring Safety: By monitoring the concentration of the unreacted organic halide, it is possible to control its addition rate and prevent a runaway reaction, a significant safety concern due to the highly exothermic nature of Grignard formation. mt.comacs.orgacs.org

Raman Spectroscopy:

In-situ Raman spectroscopy offers another vibrational spectroscopy technique for real-time reaction monitoring. acs.orgresearchgate.net It is particularly useful for observing changes in inorganic species and can provide insights into the mechanism of reactions involving Grignard reagents, such as transmetalations. acs.orgacs.org A key advantage is its ability to monitor reactions in heterogeneous systems and through translucent reaction vessels. researchgate.net

NMR Flow Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed structural information. numberanalytics.com When coupled with flow systems, NMR becomes a potent tool for the online monitoring of chemical reactions, including those involving sensitive organometallic species. acs.orgacs.orgnih.govnih.gov Low-field NMR spectroscopy is emerging as a practical option for routine benchtop monitoring of these reactions. acs.orgacs.org This technique allows for:

Real-time Structural Elucidation: Following the transformation of reactants to products and identifying any intermediates formed during the reaction. numberanalytics.com

Kinetic and Mechanistic Studies: Providing data for understanding reaction rates and pathways. nih.govbeilstein-journals.org

Process Control: The integration of online NMR with automated synthesis systems enables dynamic control and optimization of reaction conditions based on real-time feedback. nih.gov

Chromatographic Methods for Product Distribution and Purity Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of complex mixtures resulting from Grignard reactions.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for analyzing the volatile components of a reaction mixture. acs.orgresearchgate.net In the context of Grignard reactions, it can be used to:

Analyze Reaction Products: After quenching the reaction, GC-MS can separate and identify the desired product, byproducts, and any unreacted starting materials. acs.org

Determine Product Distribution: Quantify the relative amounts of different products formed, providing insights into the reaction's selectivity.

Assess Purity: Evaluate the purity of the final product after purification steps.

A common approach involves derivatizing the Grignard reagent before analysis. For instance, quenching the reaction with a proton source and analyzing the resulting hydrocarbon can provide information about the yield of the Grignard reagent. acs.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. tandfonline.comspectrochem.in For Grignard reagents, a derivatization step is typically required to convert the active reagent into a more stable and detectable compound. tandfonline.com A notable method involves derivatization with carbon dioxide to form the corresponding carboxylic acid, which can then be readily analyzed by HPLC. tandfonline.com This approach offers several advantages:

Speciation of Active and Inactive Components: It allows for the differentiation and quantification of the active Grignard reagent from inactive magnesium-containing byproducts. tandfonline.com

Fingerprint Analysis: The resulting chromatogram can serve as a quality control "fingerprint" for different batches of the Grignard reagent. tandfonline.com

Impurity Profiling: It can detect and quantify trace impurities that may affect subsequent reactions. tandfonline.com

Titration Methods for Active Grignard Reagent Concentration Determination

Accurately knowing the concentration of the active Grignard reagent is critical for stoichiometric control in subsequent reactions. Titration methods are commonly employed for this purpose. byjus.comchemicalforums.comscribd.comresearchgate.net

Several titration methods have been developed, often involving the reaction of the Grignard reagent with a compound containing an active proton. The endpoint is typically determined by a color change of an indicator.

Common Titration Methods:

| Titrant | Indicator | Endpoint Color Change | Reference |

| sec-Butanol | 1,10-Phenanthroline | Disappearance of purple color | chemicalforums.com |

| Diphenylacetic acid | (self-indicating) | Appearance of a persistent yellow color | chemicalforums.comresearchgate.net |

| Menthol | 1,10-Phenanthroline | Persistent violet or burgundy | tandfonline.com |

These methods are valued for their relative simplicity and accuracy in determining the concentration of the active Grignard species, distinguishing it from non-basic hydrolysis products. researchgate.nettandfonline.com

Advanced Sampling Techniques for Air-Sensitive Organometallic Reagents

The high reactivity of Grignard reagents with air and moisture necessitates the use of specialized techniques to handle and sample them without degradation. wikipedia.orgreachemchemicals.comcaltech.educolostate.eduresearchgate.net

Schlenk Line and Glovebox Techniques:

Schlenk Line: A Schlenk line is a piece of laboratory equipment that allows for manipulations to be carried out under an inert atmosphere (like nitrogen or argon). lehigh.edu It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of inert gas. This setup enables the removal of air from glassware and the introduction of an inert atmosphere before the Grignard reagent is synthesized or transferred. lehigh.edu

Glovebox: A glovebox provides a sealed environment with a controlled inert atmosphere. lehigh.edu It allows for more complex manipulations of air-sensitive compounds using standard laboratory glassware and equipment within the box.

Cannula Transfer:

Transfer of the air-sensitive Grignard solution from one flask to another is typically accomplished using a cannula, which is a long, flexible needle. lehigh.edu The transfer is driven by a positive pressure of inert gas in the source flask, pushing the liquid through the cannula into the receiving flask, which is vented to maintain pressure equilibrium.

Syringe Techniques:

For transferring smaller volumes of Grignard reagents, gas-tight syringes are used. researchgate.net The syringe is first flushed with inert gas to remove any air before the solution is drawn up and transferred. researchgate.net

These advanced sampling and handling techniques are crucial for maintaining the integrity and reactivity of trans-4-Methylhex-3-enylmagnesium bromide and other organometallic reagents throughout their preparation and use in research and development. acs.orgcaltech.edulehigh.edu

Future Research Perspectives and Emerging Directions in Alkenyl Grignard Chemistry

Development of More Sustainable and Greener Synthetic Routes for Organomagnesium Reagents

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For organomagnesium reagents, this involves moving beyond traditional syntheses to embrace greener alternatives. Grignard reagents are already often considered a more sustainable choice compared to their organolithium counterparts, primarily because magnesium is more earth-abundant and less costly than lithium, the demand for which is surging due to its use in batteries. acs.org

Future research is focused on several key areas to improve the sustainability profile of syntheses involving reagents like trans-4-Methylhex-3-enylmagnesium bromide:

Catalytic Syntheses: The use of transition metal catalysts, particularly those based on abundant and non-toxic elements like iron, can facilitate the formation of Grignard reagents under milder conditions and with higher efficiency. google.com

Magnesium-Halogen Exchange: An alternative to the direct insertion of magnesium metal is the magnesium-halogen exchange reaction, where a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) is used to generate a new one from an organic halide. wikipedia.org This method often exhibits greater tolerance for sensitive functional groups, reducing the need for protecting groups and thus shortening synthetic sequences.

Reduced Solvent Usage: Investigations into mechanochemistry, where mechanical force induces reaction, and the use of alternative solvent systems aim to minimize the reliance on volatile and often hazardous ethers like diethyl ether and tetrahydrofuran (B95107) (THF).

Comparison of Synthetic Routes for Organomagnesium Reagents

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Metal Insertion | Direct reaction of an organic halide with magnesium metal in an ether solvent. wikipedia.org | Well-established, widely used. acs.org | Often requires activation (e.g., with iodine), can have induction periods, sensitive to air and moisture. wikipedia.org |

| Magnesium-Halogen Exchange | Transfer of magnesium from a pre-formed Grignard reagent to an organic halide. wikipedia.org | Tolerates a wider range of functional groups, can proceed at low temperatures. acs.org | Requires a stoichiometric amount of a pre-formed organometallic reagent. |

| Catalytic Formation | Use of transition metal catalysts (e.g., iron halides) to facilitate the reaction between the organic halide and magnesium. google.com | Potentially milder reaction conditions, enhanced activity. google.com | Catalyst cost and removal, optimization of catalytic systems. |

Exploration of Novel Catalytic Systems Facilitating Grignard Reactivity and Selectivity

While Grignard reagents are powerful, controlling their reactivity and selectivity remains a central challenge. Modern research is heavily invested in developing novel catalytic systems to precisely steer their reactions. For a specific compound like trans-4-Methylhex-3-enylmagnesium bromide, this could mean achieving higher yields in cross-coupling reactions or enabling novel transformations.

Key developments in this area include:

Iron-Catalyzed Cross-Coupling: Iron catalysts are emerging as a low-cost, low-toxicity alternative to traditional palladium or nickel catalysts for cross-coupling reactions involving Grignard reagents. acs.org Soluble iron(III) species have been shown to effectively catalyze the coupling of Grignard reagents with vinylic halides. acs.org

Titanium-Catalyzed Hydromagnesiation: The synthesis of specific alkenyl Grignard reagents can be achieved with high regio- and stereoselectivity using titanium catalysts like dichlorobis(cyclopentadienyl)titanium(IV) (Cp₂TiCl₂). orgsyn.orggoogle.com This process, known as hydromagnesiation, involves the formal addition of H-MgX across a carbon-carbon triple bond, providing a direct route to stereodefined vinyl Grignard reagents. orgsyn.org

Ruthenium-Based Systems: Novel ruthenium catalysts are expanding the scope of Grignard-type reactions by enabling the use of alcohols as carbonyl surrogates. nih.gov This approach avoids the pre-oxidation of alcohols to aldehydes or ketones, representing a more atom-economical process. nih.gov

Reactivity Modulation: Additives can be used to "deactivate" highly reactive Grignard reagents, thereby preventing unwanted side reactions and improving enantioselectivity in asymmetric additions. acs.org

Overview of Novel Catalytic Systems for Grignard Reactions

| Catalyst Type | Example | Application | Significance |

|---|---|---|---|

| Iron-Based | Fe(acac)₃, FeCl₃ | Cross-coupling of Grignard reagents with organic halides. acs.org | Low cost, low toxicity, sustainable alternative to palladium. |

| Titanium-Based | Cp₂TiCl₂ | Hydromagnesiation of alkynes to form specific alkenyl Grignard reagents. orgsyn.org | High regio- and stereoselectivity in the synthesis of vinyl Grignards. orgsyn.orggoogle.com |

| Ruthenium-Based | Ruthenium(II) PNP-pincer complexes | Grignard-type additions using alcohols as starting materials. nih.gov | Expands substrate scope, improves atom economy by avoiding pre-oxidation. nih.gov |

| Magnesium-Based | MeMgCl | Catalyst for hydroboration of esters and nitriles. nih.gov | Demonstrates that simple Grignard reagents can themselves act as effective catalysts. nih.govrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages for handling sensitive and highly reactive compounds like Grignard reagents. This technology provides superior control over reaction parameters, enhances safety, and facilitates scalability.

The integration of Grignard chemistry with flow platforms is a major step forward for both laboratory research and industrial production:

Enhanced Safety and Heat Transfer: Grignard reactions are often highly exothermic. acs.orgvapourtec.com The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing thermal runaways and improving reaction consistency. acs.org

On-Demand Reagent Generation: Due to their moisture and air sensitivity, Grignard reagents are ideal candidates for in-situ generation in a flow system. chemicalindustryjournal.co.ukthieme-connect.com A stream of an organic halide can be passed through a packed bed of magnesium metal to continuously generate the Grignard reagent, which is then immediately mixed with a substrate in a subsequent reaction zone. thieme-connect.comnih.gov

Access to Unstable Intermediates: The concept of "flash chemistry" utilizes flow reactors to generate and use highly unstable intermediates within residence times of mere seconds. acs.orgnih.gov This enables transformations that are difficult or impossible to achieve in traditional batch reactors. nih.gov

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the complex re-optimization required when moving from a small flask to a large batch reactor. thieme-connect.com

Flow Chemistry vs. Batch Processing for Grignard Reactions

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Control | Difficult to control, risk of local hot spots and thermal runaway. | Excellent heat transfer and precise temperature control. acs.org |

| Safety | Higher risk due to large volumes of reactive materials. | Improved safety with small reaction volumes at any given time. vapourtec.com |

| Reagent Handling | Reagents often prepared and stored, risking degradation. | In-situ generation and immediate consumption of sensitive reagents. chemicalindustryjournal.co.ukthieme-connect.com |

| Scalability | Requires significant re-development and re-optimization. | Easily scaled by extending run time ("scale-out"). thieme-connect.com |

| Reproducibility | Can vary with scale and mixing efficiency. | Highly reproducible due to precise control over parameters. |

Bio-inspired and Biocatalytic Approaches to Alkenyl Functionalization

While the direct use of organometallic reagents like trans-4-Methylhex-3-enylmagnesium bromide in enzymatic systems is exceptionally challenging due to their incompatibility with aqueous environments and protein structures, the principles of biocatalysis offer a new frontier for achieving similar synthetic goals. nih.gov Research in this area focuses on developing enzymatic and bio-inspired methods that can serve as green alternatives to traditional organometallic chemistry.

Future directions include:

Engineered Enzymes for C-C Bond Formation: Directed evolution and protein engineering are creating enzymes capable of catalyzing reactions previously exclusive to organometallic chemistry. acs.org For instance, engineered transferase enzymes are being used for selective alkylation, providing a mild, highly selective, and potentially scalable route to complex molecules. researchgate.netnih.gov

Multifunctional Biocatalysts: The design of multifunctional biocatalysts that can perform multiple reaction steps in a single pot (a cascade reaction) simplifies synthetic processes and reduces waste. acs.org This mimics the efficiency of metabolic pathways in nature.

Complementary Strategies: Rather than replacing Grignard chemistry, biocatalysis is being developed as a complementary tool. rsc.org It is particularly advantageous for reactions requiring exquisite chemo-, regio-, and stereoselectivity, especially in the late-stage functionalization of complex drug molecules. nih.gov The development of biocatalysis is seen as an appealing green technology that can be applied throughout the drug discovery process. rsc.org

Computational Design of Enhanced Grignard Reactivity and Stereoselectivity

Despite being discovered over a century ago, the Grignard reaction's mechanistic details remain a subject of active research. rsc.orgacs.org The complexity arises from the dynamic solution behavior of Grignard reagents, most notably the Schlenk equilibrium, where the RMgX species exists in equilibrium with R₂Mg and MgX₂. acs.org Modern computational chemistry provides powerful tools to unravel these complexities and rationally design better reaction systems.

The future of Grignard chemistry will be significantly shaped by computational approaches:

Mechanistic Elucidation: Quantum-chemical calculations and ab initio molecular dynamics simulations are being used to model the reaction pathways of Grignard additions. acs.org These studies help distinguish between competing mechanisms, such as nucleophilic addition versus single-electron transfer (SET) pathways, for different substrates. acs.org

Solvent and Additive Effects: The reactivity of a Grignard reagent is profoundly influenced by the solvent and the presence of additives. rsc.org Computational models can simulate these interactions, providing insight into how solvent coordination and additives modulate the structure and reactivity of the organomagnesium species.

Predictive Modeling and Machine Learning: As computational power increases, data-driven methods and machine learning are poised to play a larger role. rsc.org These tools can analyze vast datasets to predict the outcomes of reactions, identify optimal conditions, and guide the in silico design of new ligands and catalysts that enhance the reactivity and stereoselectivity of reagents like trans-4-Methylhex-3-enylmagnesium bromide.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing trans-4-Methylhex-3-enylmagnesium bromide to maximize yield and purity?

- Methodological Answer : The synthesis requires strict control of reaction temperature (0°C to room temperature), anhydrous tetrahydrofuran (THF) as the solvent, and slow addition of the alkyl halide precursor to magnesium turnings under inert atmosphere. Quenching with deuterated solvents (e.g., D₂O) followed by NMR analysis can confirm successful Grignard formation. Evidence from analogous Grignard syntheses highlights the importance of stoichiometric precision to avoid side reactions .

Q. Which analytical techniques are critical for characterizing trans-4-Methylhex-3-enylmagnesium bromide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm the structure and trans-configuration of the alkene moiety.

- Gas chromatography-mass spectrometry (GC-MS) : For purity assessment after derivatization (e.g., hydrolysis to the corresponding alcohol).

- Titration with standardized acid : To quantify active Grignard reagent concentration .

Advanced Research Questions

Q. How does the stereochemistry of trans-4-Methylhex-3-enylmagnesium bromide influence its reactivity in stereoselective cross-coupling reactions?

- Methodological Answer : The trans-alkene geometry imposes conformational constraints, affecting the accessibility of the magnesium center during nucleophilic attacks. For example, in Negishi couplings, bulky ligands on palladium catalysts may favor syn-periplanar transition states, leading to retention of configuration in products. Comparative studies with cis-isomers can isolate stereoelectronic effects .

Q. What experimental strategies resolve contradictions in reaction outcomes when using trans-4-Methylhex-3-enylmagnesium bromide under varying solvent systems?

- Methodological Answer : Divergent results (e.g., low conversion in ethers vs. THF) may arise from solvent polarity and coordination effects. Systematic screening with additives (e.g., LiCl for Schlenk equilibrium modulation) and in situ monitoring via IR spectroscopy can identify optimal conditions. Data from analogous Grignard systems suggest THF stabilizes the reagent better than diethyl ether .

Q. How can competing pathways (e.g., β-hydride elimination vs. nucleophilic addition) be minimized during reactions with trans-4-Methylhex-3-enylmagnesium bromide?

- Methodological Answer : Lowering reaction temperatures (−78°C) and using sterically hindered electrophiles (e.g., aryl chlorides instead of bromides) can suppress β-hydride elimination. Kinetic studies using stopped-flow techniques provide insights into rate-determining steps .

Data Analysis and Mechanistic Questions

Q. How to interpret unexpected byproducts in alkylation reactions involving trans-4-Methylhex-3-enylmagnesium bromide?

- Methodological Answer : Byproducts such as dimerized alkenes may result from radical coupling pathways under oxygen contamination. Isotopic labeling (e.g., ¹⁸O in quenching steps) and electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates. Contradictory data between theoretical and experimental yields often trace back to trace moisture or improper inert atmosphere .

Q. What role does the magnesium counterion play in the stability and reactivity of trans-4-Methylhex-3-enylmagnesium bromide?

- Methodological Answer : The magnesium ion stabilizes the carbanion through electrostatic interactions, but its Lewis acidity can also promote side reactions with electrophilic substrates. Chelating additives (e.g., TMEDA) enhance stability by coordinating magnesium, as shown in comparative NMR studies of Grignard aggregates .

Safety and Handling Considerations

Q. What safety protocols are critical for handling trans-4-Methylhex-3-enylmagnesium bromide in large-scale syntheses?

- Methodological Answer : Use flame-resistant equipment, maintain inert atmosphere (argon/nitrogen), and avoid protic solvents until controlled quenching. Emergency protocols for spills (e.g., covering with dry sand) and fire suppression (Class D extinguishers) are essential, as outlined in safety data sheets for analogous Grignard reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.